molecular formula C6H9NO5 B14135255 4-(Carboxyformamido)butanoic acid CAS No. 98196-98-6

4-(Carboxyformamido)butanoic acid

Cat. No.: B14135255
CAS No.: 98196-98-6
M. Wt: 175.14 g/mol
InChI Key: ZFSRSSWMUOQXDN-UHFFFAOYSA-N
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Description

4-(Carboxyformamido)butanoic acid (CAS No: 98196-98-6) is a high-purity carboxylic acid derivative offered for research applications. This compound has a molecular formula of C 6 H 9 NO 5 and a molecular weight of 175.14 g/mol . The structural features of this molecule, which include a butanoic acid backbone substituted with a carboxyformamido group, make it a valuable multifunctional synthetic intermediate . Its bifunctional nature, containing multiple carboxylic acid termini, suggests potential utility in organic synthesis, medicinal chemistry, and as a building block for the preparation of more complex molecules , such as polymers, linkers, or coordination compounds. This product is provided strictly For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use. The compound is classified with the hazard statements H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H372 (Causes damage to organs through prolonged or repeated exposure), and H410 (Toxic to aquatic life with long-lasting effects) . Appropriate precautionary measures, including the use of personal protective equipment and working in a well-ventilated area, must be observed.

Properties

CAS No.

98196-98-6

Molecular Formula

C6H9NO5

Molecular Weight

175.14 g/mol

IUPAC Name

4-(oxaloamino)butanoic acid

InChI

InChI=1S/C6H9NO5/c8-4(9)2-1-3-7-5(10)6(11)12/h1-3H2,(H,7,10)(H,8,9)(H,11,12)

InChI Key

ZFSRSSWMUOQXDN-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)CNC(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Carbamic Acid Ester Formation via Coupling Reagents

The synthesis of carbamic acid esters, as demonstrated in the preparation of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters (Source), provides a foundational framework. In this approach, alcohols are converted to reactive intermediates such as chloroformates (e.g., compounds 6 in Scheme 1 of Source) or imidazole carboxylates, which subsequently react with ammonium salts to form carbamate linkages. For 4-(carboxyformamido)butanoic acid, this strategy could be adapted as follows:

  • Intermediate Activation :

    • The carboxylic acid group of 4-aminobutanoic acid (GABA) is protected using tert-butyl or benzyl groups to prevent undesired side reactions.
    • The free amine is then reacted with 2-pyridyl carbonates (e.g., 8i,l,m,p,q,s in Source) in the presence of a base such as DIPEA, forming a carbamate intermediate.
  • Deprotection and Cyclization :

    • Acidic deprotection (e.g., trifluoroacetic acid) liberates the carboxylic acid group.
    • Cyclization under mild conditions (e.g., HBTU or PyBOP coupling agents) could yield the target urea derivative.

Key Considerations :

  • Yields for analogous reactions range from 17% to 76%, depending on steric and electronic factors.
  • Optimal coupling agents include PyBOP and TBTU, which minimize racemization.

Friedel-Crafts Alkylation with Gamma-Butyrolactone

The one-step synthesis of 4-benzene-1-butyric acid from gamma-butyrolactone and benzene (Source) highlights the utility of lactones in electrophilic aromatic substitution. While the target compound lacks an aromatic moiety, this method suggests a pathway to functionalize butanoic acid derivatives:

  • Lactone Ring-Opening :

    • Gamma-butyrolactone reacts with a formamide-containing nucleophile (e.g., formamide or methyl formimidate) under acidic conditions to form 4-(formamido)butanoic acid.
  • Oxidation to Carboxyformamido :

    • Selective oxidation of the formamide group using Jones reagent or potassium permanganate introduces the additional carboxylic acid moiety.

Reaction Conditions :

  • Molar ratios of lactone to nucleophile (1:1.5–2.0) and temperatures of 0–40°C.
  • Hydrolysis with dilute HCl (1:2 HCl/water) ensures complete conversion.

Reduction of Ketone Intermediates

The synthesis of 4-(4-bromophenyl)butanoic acid via Wolff-Kishner reduction (Source) demonstrates the viability of ketone intermediates for installing saturated carbon chains. For 4-(carboxyformamido)butanoic acid:

  • Ketone Synthesis :

    • 4-Oxobutanoic acid is reacted with formamide in the presence of ammonium acetate to form 4-(formamido)-4-oxobutanoic acid.
  • Reductive Amination :

    • Catalytic hydrogenation (Pd/C, H₂) or Clemmensen reduction (Zn-Hg, HCl) reduces the ketone to a methylene group, yielding the target compound.

Yield Optimization :

  • Source reports a 91.4% yield for analogous reductions using Zn-Hg amalgam and HCl.
  • Reaction times of 24 hours at 100°C are critical for complete conversion.

Urea-Forming Coupling Reactions

The structural similarity between carboxyformamido groups and ureas necessitates specialized coupling strategies. General methods from peptide synthesis can be adapted:

  • Carbodiimide-Mediated Coupling :

    • 4-Aminobutanoic acid is reacted with oxalic acid monoethyl ester using EDCI/HOBt, forming a urea linkage.
    • Saponification of the ethyl ester with NaOH yields the free carboxylic acid.
  • Phosgene Derivatives :

    • Treatment of 4-aminobutanoic acid with triphosgene generates an isocyanate intermediate, which is quenched with formic acid to install the carboxyformamido group.

Challenges :

  • Competing side reactions (e.g., over-urea formation) require strict stoichiometric control.
  • Anhydrous conditions (CH₂Cl₂, 0°C) improve selectivity.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield Range Advantages Limitations
Carbamic Ester PyBOP, DIPEA 17–76% High functional group tolerance Multi-step protection/deprotection
Friedel-Crafts Gamma-butyrolactone, AlCl₃ 80–92% One-step reaction Limited to aromatic substrates
Ketone Reduction Zn-Hg, HCl Up to 91% Scalable for industrial production Requires harsh conditions
Urea Coupling EDCI, HOBt 50–70% Direct urea formation Sensitive to moisture

Chemical Reactions Analysis

Types of Reactions

4-[(Carboxycarbonyl)amino]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Carboxycarbonyl)amino]butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Carboxycarbonyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of various metabolites. The carboxyl and amino groups play a crucial role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(Carboxyformamido)butanoic acid with structurally related butanoic acid derivatives, focusing on substituent effects, synthesis, physicochemical properties, and biological activities.

Aryl Carbamoyl Derivatives

  • 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid (): Structure: Features a dichlorophenyl-substituted carbamoyl group. Synthesis: Prepared via coupling reactions between 2,4-dichloroaniline and activated butanoic acid derivatives (e.g., succinic anhydride). Applications: Demonstrated antimicrobial and anticancer activities in related carbamoyl derivatives .
  • 4-[(4-Chlorobenzoyl)(4-methoxyphenyl)amino]butanoic Acid (): Structure: Contains both chlorobenzoyl and methoxyphenyl groups on the amide nitrogen. Reactivity: The electron-donating methoxy group may stabilize resonance structures, altering reactivity compared to purely electron-withdrawing substituents. Biological Relevance: Similar compounds are explored for enzyme inhibition due to their ability to mimic peptide bonds .

Heterocyclic-Substituted Derivatives

  • 4-[Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic Acid (): Structure: Substituted with a pyrrole ring, introducing aromaticity and hydrogen-bonding sites.

Simple Amide Derivatives

  • 4-Acetamidobutanoic Acid (): Structure: Acetamide substituent at the 4-position. Physicochemical Properties:
  • Molecular Weight : 145.16 g/mol.
  • Solubility : Higher water solubility than aromatic derivatives due to reduced hydrophobicity.
    • Applications : Used as a biochemical intermediate in peptide synthesis .

Phenoxybutanoic Acid Herbicides

  • 4-(2,4-Dichlorophenoxy)butanoic Acid (2,4-DB) (): Structure: Phenoxy group linked to butanoic acid. Biological Activity: Acts as a synthetic auxin herbicide, disrupting plant growth. Key Data:
Property Value
Herbicidal Efficacy High (IC50 < 10 μM)
Environmental Persistence Moderate (t1/2 ~ 30 days)
  • Comparison: The carboxyformamido group in 4-(Carboxyformamido)butanoic acid lacks the phenoxy moiety critical for auxin mimicry, likely rendering it herbicidally inactive .

Structural and Functional Trends

Table 1: Comparative Analysis of Butanoic Acid Derivatives

Compound Substituent Type Molecular Weight (g/mol) Key Properties/Activities References
4-(Carboxyformamido)butanoic Acid Carboxyformamido ~191.14 (estimated) Potential metal coordination
4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid Aryl carbamoyl ~292.11 Antimicrobial activity
4-Acetamidobutanoic Acid Simple amide 145.16 Biochemical intermediate
4-(2,4-Dichlorophenoxy)butanoic Acid Phenoxy 249.09 Herbicidal (IC50 < 10 μM)
4-[Formyl-pyrrolyl]butanoic Acid Heterocyclic ~211.18 Antioxidant (natural product)

Q & A

Q. What are the recommended synthetic routes for 4-(Carboxyformamido)butanoic acid derivatives?

  • Methodological Answer : Synthesis often involves coupling carboxyformamido groups to a butanoic acid backbone. For example, Michael addition reactions (thioglycolic acid + α,β-unsaturated ketones) yield structurally related 4-oxo-4-arylbutanoic acids . Amidation via activated esters (e.g., NHS or EDC coupling) can introduce the carboxyformamido moiety. Friedel-Crafts acylation using maleic anhydride is another route for aryl-substituted analogs . Purification typically employs recrystallization (e.g., using ethanol/water) or HPLC, with yields optimized by controlling stoichiometry and reaction temperature (60–80°C).

Q. How should researchers characterize the purity and structure of 4-(Carboxyformamido)butanoic acid?

  • Methodological Answer :
  • Purity : Use reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 210–254 nm. Compare retention times to standards .
  • Structural Confirmation :
  • NMR : ¹H NMR (DMSO-d6) for amide protons (~6.5–8.5 ppm) and carboxylic acid protons (~12 ppm). ¹³C NMR confirms carbonyl groups (170–180 ppm) .
  • Mass Spectrometry : ESI-MS in negative ion mode to detect [M-H]⁻ peaks .
  • Melting Point : Compare observed values (e.g., 165–170°C for analogs) to literature .

Q. What physicochemical properties are critical for experimental design with this compound?

  • Key Properties :
PropertyValue RangeRelevance
Molecular Weight~220–300 g/molDetermines dialysis membrane cutoff and solubility
LogP-1.5 to 1.5Predicts membrane permeability for cellular assays
pKa (COOH)~2.5–4.0Influences ionization in biological buffers
  • Solubility : Optimize in PBS (pH 7.4) or DMSO (≤10 mM stock solutions) to avoid precipitation in assays .

Advanced Research Questions

Q. How do structural modifications (e.g., aryl or halogen substituents) affect the bioactivity of 4-(Carboxyformamido)butanoic acid derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
  • Electron-Withdrawing Groups (e.g., -Cl, -F) : Enhance enzyme inhibition (e.g., AtGH3.15 assays show 2–3× higher activity with chlorophenoxy substituents) .
  • Aromatic Rings : Increase DNA intercalation potential (e.g., bromophenyl carbamoyl analogs show IC₅₀ = 12 μM in antimicrobial assays) .
  • Experimental Design : Synthesize analogs systematically (e.g., para/meta substituents) and test in kinetic assays (Km, Vmax) or microbial growth inhibition .

Q. How can researchers resolve contradictions in bioactivity data across similar analogs?

  • Methodological Answer :
  • Comparative Kinetics : Use Lineweaver-Burk plots to differentiate competitive vs. non-competitive inhibition mechanisms .
  • Crystallography : Resolve binding modes (e.g., X-ray structures of enzyme-ligand complexes explain variance in IC₅₀ values) .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance across replicates .

Q. What computational strategies predict target interactions for 4-(Carboxyformamido)butanoic acid derivatives?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 4DU3 for AtGH3.15) to rank binding affinities .
  • QSAR Models : Train on datasets (e.g., IC₅₀ vs. substituent Hammett σ values) to predict antimicrobial activity .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-enzyme complexes .

Data Contradiction Analysis Example

  • Case : Analog A shows high in vitro activity but low cellular efficacy.
    • Resolution Steps :

Verify solubility in assay media (e.g., DLS for aggregation).

Test metabolic stability (e.g., liver microsome incubation; LC-MS for degradation products) .

Measure intracellular concentrations via LC-MS/MS to confirm uptake .

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